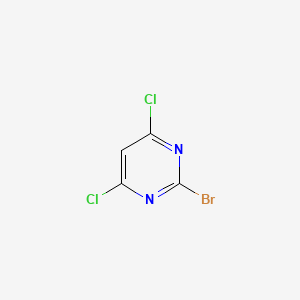

2-Bromo-4,6-dichloropyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Advanced Organic Synthesis

The pyrimidine ring system, an aromatic heterocycle containing two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. bohrium.comrsc.org Its prevalence in nature, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, underscores its biological importance. bohrium.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets. bohrium.commdpi.com Consequently, pyrimidine derivatives have been extensively explored and developed for a multitude of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.comresearchgate.net The structural versatility of the pyrimidine core allows for extensive modification, providing a rich platform for the design and synthesis of novel compounds with tailored properties. bohrium.com

Role of Halogenated Pyrimidines as Strategic Building Blocks and Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic building block. nih.gov Halogenated pyrimidines are highly sought-after intermediates due to the reactivity of the carbon-halogen bond, which allows for a variety of subsequent chemical transformations. nih.govrsc.org These reactions, often catalyzed by transition metals, enable the introduction of diverse functional groups onto the pyrimidine core.

The strategic placement of different halogens, such as bromine and chlorine, on the same pyrimidine ring, as in 2-Bromo-4,6-dichloropyrimidine, offers a powerful tool for regioselective synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for stepwise and controlled functionalization of the molecule. This feature is particularly valuable in the construction of complex molecular architectures where precise control over substituent placement is paramount. For instance, the greater reactivity of the C-Br bond often allows for selective reactions at that position while leaving the C-Cl bonds intact for subsequent modifications. rsc.org

Research Trajectories and Potential of this compound within Heterocyclic Chemistry

This compound is a prime example of a polyhalogenated pyrimidine that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique arrangement of three halogen atoms with differing reactivity profiles makes it a highly valuable starting material. Research involving this compound is often directed towards the synthesis of polysubstituted pyrimidines, which are key components in many biologically active molecules and functional materials.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups to the pyrimidine ring. This methodology is fundamental in the creation of novel compounds with potential applications in medicinal chemistry and materials science.

The future of research involving this compound is likely to focus on the development of more efficient and selective synthetic methods for its use. This includes the exploration of new catalytic systems that can further enhance the regioselectivity of its reactions. Moreover, the synthesis of novel derivatives of this compound will undoubtedly lead to the discovery of new compounds with interesting biological activities and material properties, further solidifying the importance of this compound in the field of heterocyclic chemistry. researchtrends.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRZBKAOTVKUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399480-88-6 | |

| Record name | 2-Bromo-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for modifying 2-bromo-4,6-dichloropyrimidine. This class of reactions involves the displacement of one or more of the halogen atoms by a nucleophile.

Reactivity with Diverse Nitrogen-Containing Nucleophiles

This compound readily reacts with a variety of nitrogen-containing nucleophiles, including amines, anilines, and polyamines. youtube.com The electron-deficient nature of the pyrimidine (B1678525) ring, accentuated by the three halogen substituents, facilitates nucleophilic attack. Generally, these reactions proceed under mild conditions, often at room temperature, and can be influenced by the nature of the nucleophile and the solvent. mdpi.comresearchgate.net For instance, reactions with aliphatic amines are often rapid, while reactions with less nucleophilic anilines may require heating or catalytic activation. youtube.comacs.org

The table below summarizes the outcomes of SNAr reactions with various nitrogen nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Aliphatic Amines | 2-Amino-4,6-dichloropyrimidines | Room Temperature, various solvents |

| Anilines | 2-Anilino-4,6-dichloropyrimidines | Heating or catalytic activation may be required |

| Polyamines | Mono- or di-substituted pyrimidines | Stoichiometric control to influence selectivity |

Investigation of Regioselectivity and Site-Selective Functionalization in SNAr Processes

A critical aspect of the chemistry of this compound is the regioselectivity of SNAr reactions. The three halogen atoms exhibit different reactivities, allowing for site-selective functionalization. Generally, the chlorine atoms at the 4- and 6-positions are more susceptible to nucleophilic attack than the bromine atom at the 2-position. This is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C4 and C6 positions. wuxiapptec.com

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com For instance, while many reactions favor substitution at the C4/C6 positions, certain conditions or the use of specific nucleophiles can lead to substitution at the C2 position. Quantum mechanical calculations have been employed to predict and rationalize the observed regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution and the relative energies of the transition states for attack at each position. wuxiapptec.com

Impact of Catalytic Systems and Reaction Conditions on SNAr Efficacy

The efficiency and selectivity of SNAr reactions on this compound can be significantly enhanced through the use of catalytic systems and careful control of reaction conditions. For weakly nucleophilic amines, palladium catalysts, often in combination with specialized ligands, can be employed to facilitate the amination process. acs.org Additionally, phase-transfer catalysts have been shown to be effective in promoting SNAr reactions in aprotic media. researchgate.net

Reaction conditions such as temperature and solvent choice play a crucial role. For example, in symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, stoichiometric control of reactants under conventional conditions works well with different types of nucleophilic amines. mdpi.com However, in some cases, unexpected solvolysis and condensation products can be formed, highlighting the importance of optimizing reaction parameters to achieve the desired outcome. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of this compound, enabling the formation of carbon-carbon bonds and the introduction of aryl and heteroaryl moieties.

Suzuki–Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki–Miyaura cross-coupling reaction is a widely used method for the arylation and heteroarylation of this compound. mdpi.comlibretexts.org This reaction typically involves the coupling of the pyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The success of the Suzuki–Miyaura coupling often hinges on the optimization of the catalytic system, including the choice of palladium precursor and ligand. nih.govmdpi.comfao.org Different palladium sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (B1210297) (Pd(OAc)2), have been successfully employed. mdpi.commdpi.comfao.org The choice of ligand is also critical, as it can influence the catalyst's stability, activity, and selectivity. nih.gov

For instance, bulky and electron-rich phosphine (B1218219) ligands like Xantphos have been shown to be effective in promoting the cross-coupling of challenging substrates. nih.gov Optimization studies often involve screening various combinations of catalysts, ligands, bases, and solvents to maximize the yield and selectivity of the desired product. mdpi.commdpi.comfao.org The table below illustrates the impact of different catalytic systems on the Suzuki-Miyaura coupling of related dichloropyrimidines.

| Palladium Source | Ligand | Base | Solvent | Outcome |

| Pd(PPh3)4 | - | K2CO3 | Various | Good to excellent yields for C4-arylation. mdpi.com |

| Pd(OAc)2 | dppb | LiHMDS | THF | High regioselectivity for amination. acs.org |

| Pd(PEPPSI)(IPr) | IPr | Various | Various | C4-selective Suzuki-Miyaura coupling. nih.gov |

Substrate Scope and Efficiency with Various Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and its application to halogenated pyrimidines has been extensively studied. The regioselectivity of this reaction on di- and tri-halopyrimidines is well-established, with the C4 and C6 positions generally being more reactive than the C2 position. nih.govmdpi.comresearchgate.net This differential reactivity allows for sequential and site-selective functionalization.

In the context of this compound, the chlorine atoms at the C4 and C6 positions are more susceptible to palladium-catalyzed coupling than the bromine at the C2 position. This allows for the selective arylation or vinylation at the chloro-substituted positions while leaving the bromo group intact for subsequent transformations.

Research has demonstrated that a wide range of boronic acids can be successfully coupled with dichloropyrimidines. nih.govmdpi.comresearchgate.net The efficiency of these reactions is influenced by several factors, including the electronic and steric properties of the boronic acid, the choice of catalyst, base, and solvent.

Key Research Findings:

Aryl Boronic Acids: Both electron-rich and electron-deficient aryl boronic acids have been shown to participate effectively in Suzuki couplings with dichloropyrimidines. nih.govmdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) afforded good yields, particularly with electron-rich boronic acids. mdpi.comresearchgate.net

Alkenyl Boronic Acids: Alkenyl boronic acids also undergo cross-coupling with dichloropyrimidines, providing access to alkenyl-substituted pyrimidines in moderate to high yields. nih.gov

Steric Hindrance: Ortho-substituted aryl boronic acids tend to give lower yields due to steric hindrance. nih.gov Overcoming this challenge may require harsher reaction conditions, such as stronger bases and higher temperatures. nih.gov

Table 1: Examples of Suzuki Coupling with Dichloropyrimidines

| Entry | R1 | R2 | Yield (%) |

| 1 | p-MeOC₆H₄ | p-MeOC₆H₄ | 84 |

| 2 | p-MeOC₆H₄ | Ph | 39 |

| 3 | p-FC₆H₄ | p-MeOC₆H₄ | 65 |

| 4 | p-MeOC₆H₄ | p-FC₆H₄ | 62 |

| 5 | Ph | Trans-Heptenyl | 95 |

| 6 | Trans-Heptenyl | Ph | 62 |

| 7 | o-MeOC₆H₄ | Ph | 21 |

| 8 | Ph | o-MeOC₆H₄ | 15 |

Data sourced from a study on one-pot double Suzuki couplings of 2,4-dichloropyrimidine. nih.gov

The development of one-pot, regioselective double Suzuki coupling reactions further enhances the efficiency of synthesizing diarylated pyrimidines. nih.govresearchgate.net The choice of solvent is critical, with alcoholic solvent mixtures often providing greater reactivity at lower temperatures compared to polar aprotic solvents. nih.govresearchgate.net

Buchwald-Hartwig Amination Analogs and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for the synthesis of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction is particularly valuable for the construction of aryl amines and has largely superseded harsher, traditional methods. wikipedia.org The mechanism generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups. The differential reactivity of the halogen atoms can again be exploited for selective amination.

Key Research Findings:

Ligand and Catalyst Systems: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Early systems utilized monodentate phosphine ligands, while later generations have employed more sophisticated, sterically hindered ligands and bidentate phosphine ligands like BINAP and DPPP, which have expanded the reaction's scope to include primary amines and a broader range of aryl halides. wikipedia.org

Regioselectivity: In substrates like 6-aryl-2,4-dichloropyrimidine, palladium-catalyzed amination has been shown to be highly regioselective, strongly favoring substitution at the C4 position. acs.org The use of LiHMDS as a base and specific palladium catalysts, such as those derived from the oxidative addition of palladium with 2,4,6-trichloropyrimidine, can achieve high selectivity. acs.org

Amine Scope: The Buchwald-Hartwig reaction is applicable to a diverse range of amines, including primary and secondary aliphatic and aromatic amines. acs.orgnih.gov While aliphatic secondary amines often show high reactivity and selectivity, the coupling of primary amines can sometimes be more challenging. acs.org Interestingly, the amination of 6-aryl-2,4-dichloropyrimidine with aromatic amines can proceed with high regioselectivity even without a catalyst. acs.org

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form other carbon-heteroatom bonds, such as C-O and C-S bonds, through analogous mechanisms involving alcohols and thiols, respectively. nih.gov These reactions provide access to a wide array of ethers and thioethers. nih.gov

Other Derivatization Approaches for Structural Diversification

Formation of Fused Heterocyclic Systems from Pyrimidine Precursors

The pyrimidine ring serves as an excellent scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.govnih.gov Starting from precursors like this compound, various strategies can be employed to build additional rings onto the pyrimidine core.

One common approach involves nucleophilic cyclocondensation reactions. nih.gov For example, a dichloro-substituted pyrimidine derivative can react with a primary amine, leading to a double nucleophilic substitution and the formation of a new heterocyclic ring. nih.gov The mechanism typically involves the initial nucleophilic attack of the amine on one of the electrophilic carbon atoms bearing a chlorine, followed by a second intramolecular attack to close the ring. nih.gov

This strategy has been successfully used to synthesize complex polyheterocyclic systems, such as pyrimidopyridopyrazolopyrimidines, by reacting a dichloride derivative with an appropriate primary amine in the presence of a base like triethylamine. nih.gov

Strategies for the Introduction of Sulfur-Containing Moieties (e.g., Sulfones, Thioethers)

The introduction of sulfur-containing functional groups, such as thioethers and sulfones, onto the pyrimidine ring provides another avenue for structural diversification and the modulation of physicochemical properties.

Thioether Synthesis:

Thioethers can be readily synthesized through the reaction of a halogenated pyrimidine with a thiol. This nucleophilic substitution reaction is a common method for forming C-S bonds. organic-chemistry.org For instance, this compound can react with various thiols to introduce a thioether group, typically at one of the more reactive chloro-substituted positions.

Alternative methods for thioether synthesis include the reaction of Bunte salts (S-alkyl or S-aryl thiosulfates) with Grignard reagents, which avoids the use of odorous thiols. organic-chemistry.org

Sulfone Synthesis:

Sulfones are typically prepared by the oxidation of the corresponding thioether. organic-chemistry.org A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, often in the presence of a catalyst such as tantalum carbide or niobium carbide. organic-chemistry.org The choice of catalyst can influence the selectivity of the oxidation, with some catalysts favoring the formation of the sulfoxide (B87167) intermediate while others promote full oxidation to the sulfone. organic-chemistry.org

Another effective method involves the use of urea-hydrogen peroxide in combination with phthalic anhydride, which provides a metal-free and environmentally friendly approach to sulfone synthesis. organic-chemistry.org

Spectroscopic and Structural Characterization Methods in 2 Bromo 4,6 Dichloropyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for elucidating the precise structure of 2-Bromo-4,6-dichloropyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework.

The ¹H-NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's structure. The pyrimidine (B1678525) ring contains a single proton, located at the C5 position. This proton is adjacent to two carbon atoms (C4 and C6) that are each bonded to a chlorine atom, and it experiences no coupling from neighboring protons. Consequently, the spectrum displays a single, sharp signal (a singlet). The exact chemical shift can vary slightly depending on the solvent used, but it is typically observed in the aromatic region of the spectrum.

Table 1: Representative ¹H-NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~8.9 | Singlet |

Note: Chemical shift is an approximate value and can vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to bromine (C2) and the two carbons bonded to chlorine (C4 and C6) are significantly deshielded, causing their signals to appear downfield. The carbon atom bonded to the lone proton (C5) appears at a more upfield position relative to the halogenated carbons.

Table 2: Predicted ¹³C-NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~161 |

| C-4, C-6 (C-Cl) | ~159 |

| C-5 (C-H) | ~122 |

Note: These are predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra and establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would show a single correlation cross-peak, linking the ¹H signal of the H-5 proton to the ¹³C signal of the C-5 carbon. This provides definitive proof of the C-H bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound with high confidence. For this compound (C₄HBrCl₂N₂), the exact mass can be calculated and compared to the experimental value. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic and complex isotopic pattern in the mass spectrum, which serves as a unique fingerprint for the compound. uni.lu

Table 3: Predicted HRMS Data for this compound (C₄HBrCl₂N₂) Adducts

| Adduct Ion | Formula | Predicted Mass-to-Charge (m/z) |

| [M]⁺ | C₄HBrCl₂N₂ | 225.86948 |

| [M+H]⁺ | C₄H₂BrCl₂N₂ | 226.87731 |

| [M+Na]⁺ | C₄HBrCl₂N₂Na | 248.85925 |

| [M+K]⁺ | C₄HBrCl₂N₂K | 264.83319 |

Source: Data predicted based on elemental composition. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. rsc.org This hyphenated technique is exceptionally useful in the context of this compound research.

In synthetic chemistry, LC-MS is routinely used to monitor the progress of reactions that produce this compound. Small aliquots of the reaction mixture can be analyzed to track the consumption of starting materials and the formation of the desired product over time. Furthermore, LC-MS is an essential tool for assessing the purity of the final compound. It can effectively separate the target molecule from unreacted reagents, by-products, and other impurities. The mass spectrometer can then confirm the identity of the main peak as this compound and identify the mass of any impurities present in the sample. umb.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, an IR spectrum would provide critical information about its molecular framework.

The analysis of the IR spectrum of this compound would focus on several key regions. The fingerprint region, typically from 1500 cm⁻¹ to 400 cm⁻¹, would display a complex pattern of absorptions unique to the molecule, arising from the bending vibrations of the C-C, C-N, and C-H bonds within the pyrimidine ring. The stretching vibrations of the C-Cl and C-Br bonds would also be expected in this region, generally appearing at lower wavenumbers. The aromatic C-H stretching vibrations would likely be observed in the region of 3000-3100 cm⁻¹, while the C=N and C=C stretching vibrations of the pyrimidine ring would produce characteristic sharp peaks in the 1600-1400 cm⁻¹ range.

A hypothetical data table of expected IR absorption bands for this compound is presented below, based on characteristic frequencies for similar halogenated pyrimidines.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1500 | C=N stretching | Pyrimidine ring |

| 1500-1400 | C=C stretching | Pyrimidine ring |

| 1200-1000 | C-Cl stretching | Aryl-Chloride |

| 700-500 | C-Br stretching | Aryl-Bromide |

This table is illustrative and based on typical values for related compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy is particularly useful for studying the π-electron system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons in the conjugated π system of the pyrimidine ring. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring. The bromine and chlorine atoms, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted pyrimidine.

A representative data table for the expected UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is provided below.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π→π | ~260 | High |

| n→π | ~290 | Low |

This table is hypothetical and serves as an example. Experimental determination is required for accurate values.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and crystal packing can be determined with high accuracy.

A successful X-ray crystallographic analysis of this compound would provide unambiguous structural information. It would confirm the planarity of the pyrimidine ring and provide precise measurements of the C-Br and C-Cl bond lengths, as well as the bond angles within the ring. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-stacking, which can influence the physical properties of the solid.

Below is a hypothetical table of crystallographic data that could be obtained for this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Bond Length C-Br (Å) | Value |

| Bond Length C-Cl (Å) | Value |

This data is purely illustrative. The actual crystal structure would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Bromo 4,6 Dichloropyrimidine Analogs

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a versatile and accurate method for investigating the electronic properties of many-body systems, including complex organic molecules like pyrimidine (B1678525) derivatives. wikipedia.org DFT calculations have been applied to novel analogs derived from 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) to analyze their structural and electronic characteristics. mdpi.comresearchgate.net In a notable study, a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs were synthesized and subsequently analyzed using DFT calculations at the PBE0-D3BJ/def2-TZVP/SMD water level of theory to understand their structure-property relationships. mdpi.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. mdpi.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.commdpi.com A smaller energy gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs, DFT calculations revealed that the HOMO-LUMO energy gaps ranged from 4.29 eV to 5.09 eV. mdpi.com The analog designated 3f , which incorporates a methylthio (-SCH₃) group, exhibited the lowest energy gap (4.29 eV), suggesting it is the most reactive compound in the series. mdpi.comresearchgate.net Conversely, analog 3g displayed the highest energy gap (5.09 eV), indicating it is the most stable. mdpi.comresearchgate.net Another stable compound was 3c , which contains deactivating chloro and fluoro substituents. mdpi.com These findings are also supported by other reactivity descriptors such as chemical hardness (η), which is directly related to the HOMO-LUMO gap; a larger gap corresponds to a harder, more stable molecule. mdpi.comresearchgate.net

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | β (esu) |

|---|---|---|---|---|---|

| 3a | -OCH₃ | -6.13 | -1.59 | 4.54 | 4.10 x 10-30 |

| 3b | -CH₃ | -6.51 | -1.60 | 4.91 | 2.88 x 10-30 |

| 3c | -Cl, -F | -6.62 | -1.61 | 5.01 | 2.10 x 10-30 |

| 3d | -F | -6.54 | -1.61 | 4.93 | 2.66 x 10-30 |

| 3e | Naphthyl | -6.69 | -1.81 | 4.88 | 2.59 x 10-30 |

| 3f | -SCH₃ | -5.89 | -1.60 | 4.29 | 5.99 x 10-30 |

| 3g | -CF₃ | -6.70 | -1.61 | 5.09 | 2.33 x 10-30 |

| 3h | -Cl, -Cl | -6.64 | -1.65 | 4.99 | 2.17 x 10-30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deelsevierpure.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors indicating various potential values. researchgate.net Typically, regions of negative potential (colored red) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.desemanticscholar.org

In the study of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs, MEP maps were generated to provide insights into their reactive behavior. mdpi.com These 3D plots help visualize the size, shape, and charge distribution, identifying the most likely sites for intermolecular interactions. mdpi.comresearchgate.net For these pyrimidine derivatives, the MEP analysis helps to understand how different substituents on the biphenyl (B1667301) ring influence the electronic landscape of the entire molecule, thereby affecting its reactivity.

For pyrimidine analogs, NBO analysis can reveal the extent of electron delocalization within the π-system of the aromatic rings. mdpi.com It can quantify the interactions between the lone pairs of the nitrogen atoms in the pyrimidine ring and the antibonding orbitals (π*) of the adjacent rings, as well as the effects of various substituents. These hyper-conjugative interactions are key to understanding the electronic communication between different parts of the molecule and their influence on reactivity and stability. wisc.eduresearchgate.net

Pyrimidine derivatives have garnered significant interest for their potential as non-linear optical (NLO) materials, which have applications in optoelectronics and photonics. rsc.orgnih.gov NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam, leading to changes in the light's frequency or phase. A key parameter for assessing NLO activity at the molecular level is the first-order hyperpolarizability (β). mdpi.com

DFT calculations are a reliable method for predicting the NLO properties of molecules. researchgate.net For the series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs, the β values were calculated to evaluate their potential as NLO materials. mdpi.comresearchgate.net The results indicated that the introduction of electron-donating groups, such as the methoxy (B1213986) (-OCH₃) in compound 3a and particularly the methylthio (-SCH₃) in compound 3f , led to higher β values. mdpi.com Compound 3f showed the highest hyperpolarizability in the series (5.99 x 10⁻³⁰ esu). mdpi.comresearchgate.net Despite this, the study concluded that the β values for these specific analogs were not sufficiently high to classify them as potent NLO materials. mdpi.comresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond electronic properties, molecular modeling encompasses a range of computational techniques to predict the three-dimensional structures and dynamic behavior of molecules. google.com These methods are essential for understanding conformational preferences and predicting the most energetically stable arrangements of atoms in a molecule.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. google.com Computational methods can be used to perform potential energy surface (PES) scans, where the energy of a molecule is calculated as a function of one or more dihedral angles. mdpi.com This process allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. google.com

For the this compound analogs, the 3D structures were modeled and their geometries were optimized to find the true minima on the potential energy surface. mdpi.com This optimization ensures that the calculated properties correspond to the most stable conformation of the molecule. mdpi.com The energetic stability predictions from these optimizations align with the findings from the FMO analysis. For instance, compounds 3g and 3c , which were identified as having the largest HOMO-LUMO energy gaps, were also predicted to be the most stable molecules in the series based on their optimized structures and energetic properties. mdpi.comresearchgate.net This synergy between different computational approaches provides a robust understanding of the factors governing the stability of these pyrimidine derivatives.

In Silico Studies for Structure-Reactivity Relationships and Reaction Pathway Exploration

Computational chemistry has emerged as a powerful tool for elucidating the intricate relationships between the molecular structure of this compound analogs and their chemical reactivity. In silico studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into electronic properties, reaction mechanisms, and the exploration of potential reaction pathways. These theoretical investigations are instrumental in predicting the behavior of these compounds in various chemical transformations and in designing novel synthetic routes.

Research has been conducted on analogs such as 5-(4-bromophenyl)-4,6-dichloropyrimidine to understand their reactivity and electronic characteristics. mdpi.comresearchgate.net DFT calculations have been applied to analyze a series of novel pyrimidine analogs synthesized via Suzuki cross-coupling reactions. mdpi.comresearchgate.net These studies focus on reactivity descriptors that help in understanding the electronic and structural relationships of these molecules. mdpi.comresearchgate.net

Key parameters derived from these computational analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.comresearchgate.net

In a study of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, DFT calculations were performed to elucidate their structure-reactivity relationships. mdpi.comresearchgate.net The computed electronic properties for a selection of these analogs are presented in the table below.

According to these DFT studies, compound 3f, with the smallest energy gap, was identified as the most reactive, while compound 3g, with the largest energy gap, was the most stable. mdpi.comresearchgate.net Such computational insights are valuable for predicting the outcomes of chemical reactions and for designing molecules with desired reactivity.

In silico studies have also been instrumental in exploring reaction pathways, such as the regioselectivity of nucleophilic substitution reactions. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, which are isomers of the titular compound, computational models can help explain the preference for substitution at the C4 position over the C2 position. acs.org The reaction at C4 is often favored as it proceeds through a more stable para-quinoid Meisenheimer intermediate compared to the ortho-quinoid intermediate formed during C2 substitution. acs.org

The electronic nature of substituents on the pyrimidine ring significantly influences the reaction pathways. Studies on 6-phenyl and 6-(4-methoxyphenyl)-substituted 2,4-dichloropyrimidines have shown that electron-donating groups can affect both the reactivity and the regioselectivity of amination reactions. acs.org The table below summarizes the regioselectivity observed in the Pd-catalyzed amination of different 6-aryl-2,4-dichloropyrimidines.

These findings demonstrate the predictive power of combining experimental results with in silico investigations to understand and control reaction outcomes. The high regioselectivity observed for electron-neutral and electron-withdrawing C6-aryl groups, and the slightly diminished selectivity for electron-donating groups, can be rationalized through computational modeling of the reaction intermediates and transition states. acs.org

Furthermore, in silico docking studies are employed to investigate the potential interactions of pyrimidine derivatives with biological targets. For example, 2-aminopyrimidine (B69317) derivatives synthesized from 2-amino-4,6-dichloropyrimidine (B145751) have been evaluated as inhibitors of enzymes like β-glucuronidase. semanticscholar.orgmdpi.com Molecular docking simulations can predict the binding modes of these compounds within the active site of the enzyme, providing a structural basis for their inhibitory activity and guiding the design of more potent inhibitors. mdpi.com

Advanced Applications and Role As a Precursor in Complex Chemical Synthesis

Design and Synthesis of Diverse Pyrimidine (B1678525) Analogs for Chemical Libraries

The trifunctional nature of 2-Bromo-4,6-dichloropyrimidine makes it an ideal starting material for the generation of chemical libraries containing diverse pyrimidine analogs. The C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the C2-bromo position offers a handle for reactions like cross-coupling or further nucleophilic substitution, often under different reaction conditions.

Researchers can systematically react the precursor with various nucleophiles such as amines, thiols, and alcohols. For instance, the reaction with amines can be controlled to achieve mono- or di-substitution at the C4 and C6 positions. The synthesis of 2-benzylthio-4,6-disubstituted pyrimidines has been demonstrated starting from a related precursor, where 2-benzylthio-4,6-dichloropyrimidine was reacted with various nitrogen nucleophiles to yield a library of compounds. researchgate.net Similarly, amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines can be performed, and this methodology is applicable to the 2-bromo analog. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl groups, further expanding the diversity of the library. researchgate.net This systematic approach allows for the creation of a large number of distinct molecules from a single, strategic intermediate, which is essential for high-throughput screening and drug discovery programs.

Table 1: Illustrative Reactions for Generating Pyrimidine Analog Libraries

| Position(s) | Reaction Type | Example Reagent | Resulting Moiety |

| C4 and/or C6 | Nucleophilic Aromatic Substitution | Primary/Secondary Amines | Substituted Aminopyrimidine |

| C4 and/or C6 | Nucleophilic Aromatic Substitution | Phenols/Alcohols | Aryloxy/Alkoxypyrimidine |

| C4 and/or C6 | Suzuki-Miyaura Coupling | Arylboronic Acids | Aryl-substituted Pyrimidine |

| C2 | Suzuki-Miyaura Coupling | Heteroarylboronic Acids | Heteroaryl-substituted Pyrimidine |

| C2 | Sonogashira Coupling | Terminal Alkynes | Alkynylpyrimidine |

Building Block for the Construction of Diverse N-Heterocyclic Systems

Beyond simple analogs, this compound serves as a foundational block for constructing more complex N-heterocyclic systems. The sequential and regioselective nature of its functionalization is key to building multi-ring architectures. For example, a two-fold Suzuki cross-coupling reaction on 4,6-dichloropyrimidine with 5-pyrimidylboronic acid has been used to synthesize 4,6-bis(5-pyrimidyl)pyrimidine. This strategy can be extended to the 2-bromo derivative to create even more complex, multi-heterocyclic frameworks.

Furthermore, reactions with polyamines can lead to the formation of acyclic derivatives linking multiple pyrimidine units. The amination of a surplus of 4,6-dichloropyrimidine with various diamines, triamines, and tetraamines has been shown to produce N,N′-bis(6-chloropyrimidin-4-yl), N,N′,N″-tris-, and N,N′,N″,N‴-tetrakis(6-chloropyrimidin-4-yl) derivatives, respectively. researchgate.net Utilizing this compound in these reactions would yield analogous structures with an additional reactive site for further diversification.

Strategic Intermediate in Structure-Activity Relationship (SAR) Studies for Compound Optimization

In medicinal chemistry, understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. This compound is an excellent scaffold for such studies due to its three distinct points for modification. Chemists can systematically alter the substituents at the C2, C4, and C6 positions and evaluate how these changes affect the biological activity of the resulting compounds.

For instance, in the development of cholinesterase inhibitors, SAR studies on 2,4-disubstituted pyrimidines revealed that activity was sensitive to the steric and electronic properties of substituents at both the C2 and C4 positions. nih.gov Similarly, in a search for endothelin receptor antagonists, it was noted that while various substituents were tolerated at the 5-position of a pyrimidine ring, substituents at the 4 and/or 6 positions could hamper the compound's affinity for the receptors. acs.org By using this compound, researchers can create a matrix of compounds to probe the SAR at three positions simultaneously. This allows for a detailed mapping of the pharmacophore and the optimization of potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

Table 2: Conceptual SAR Matrix using this compound

| Scaffold | R¹ at C2 | R² at C4 | R³ at C6 | Biological Activity |

| Pyrimidine | -Br | -Cl | -Cl | Baseline |

| Pyrimidine | -Aryl Group | -NH-Alkyl | -Cl | Measured |

| Pyrimidine | -Br | -NH-Aryl | -NH-Aryl | Measured |

| Pyrimidine | -Alkynyl | -O-Aryl | -O-Aryl | Measured |

| Pyrimidine | -NH-Alkyl | -Aryl | -Aryl | Measured |

Synthesis of Macrocyclic Compounds Incorporating Pyrimidine Scaffolds

The pyrimidine unit can be incorporated into macrocyclic structures, known as pyrimidinophanes, which have applications in host-guest chemistry and as ionophores. This compound is a suitable precursor for creating such macrocycles. The two chlorine atoms at the C4 and C6 positions can react with difunctional nucleophiles, such as diamines or diols, to form a bridge, thereby creating a macrocyclic ring.

It has been demonstrated that reacting equimolar amounts of 4,6-dichloropyrimidine with diamines in the presence of a Palladium(0) catalyst can lead to the formation of macrocyclic compounds. researchgate.netresearchgate.net The length of the polymethylene bridge in these macrocycles determines the conformation of the ring, influencing its properties. researchgate.net The presence of the C2-bromo group on the starting material would result in a functionalized macrocycle, which could be used for further modification, such as linking the macrocycle to other molecules or surfaces.

Precursor in the Synthesis of Purine (B94841) Derivatives and Other Fused Heterocyclic Architectures

The pyrimidine ring is the core of the purine bicyclic system, one of the most important heterocyclic scaffolds in nature. This compound can serve as a precursor for the synthesis of purines and other fused heterocycles. The general strategy involves introducing two nitrogen-containing functional groups at adjacent positions on the pyrimidine ring (C4 and C5, or C5 and C6), followed by an intramolecular cyclization to form the second ring (an imidazole (B134444) or pyrazole (B372694) ring).

While direct functionalization at C5 can be challenging, a common route is the conversion of the 4,6-dichloro substituents into diamines. Subsequent reactions can lead to the formation of the fused imidazole ring, yielding a purine derivative. researchgate.net Fused systems like pyrazolo[3,4-d]pyrimidines, which are purine isosteres, can also be synthesized from appropriately substituted pyrimidine precursors. mdpi.com Moreover, modern synthetic methods allow for the construction of fused 7-deazapurine heterocycles from 4,6-dichloropyrimidine derivatives via strategies like azidation and thermal cyclization, a pathway applicable to the 2-bromo analog for creating novel polycyclic nucleobases. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4,6-dichloropyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via halogenation of pyrimidine precursors. For example, 4,6-dichloropyrimidine can undergo bromination using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (70–90°C) . Metal catalysts, such as Pd or Cu, are often employed to enhance regioselectivity and reduce side reactions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time, with yields monitored via GC-MS or HPLC .

Q. How can NMR spectroscopy distinguish between positional isomers of halogenated pyrimidines?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural elucidation. For this compound, the deshielding effect of electronegative substituents creates distinct chemical shifts:

- C-2 (Br) : ~160 ppm in ¹³C NMR due to heavy atom effect.

- C-4/C-6 (Cl) : ~150 ppm, split into two peaks in asymmetric derivatives.

Coupling constants in ¹H NMR (e.g., J = 5–6 Hz for adjacent protons) further resolve isomers .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility and toxicity.

- Store at 0–6°C to prevent decomposition .

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .

Advanced Research Questions

Q. How do computational methods (DFT/MP2) predict the electronic properties and dimerization behavior of this compound?

- Methodological Answer : B3LYP/6-311++G(d,p) or MP2/cc-pVTZ basis sets model electronic structure. Key findings:

- HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.

- Dimerization : Stabilized by halogen bonding (Br···Cl) and π-π stacking, with interaction energies of ~15 kJ/mol after BSSE correction .

- Charge distribution : Bromine exhibits a partial positive charge (+0.35 e), enhancing electrophilic substitution at C-5 .

Q. What strategies resolve contradictions in regioselectivity during Suzuki-Miyaura coupling of this compound?

- Methodological Answer : Conflicting data on C-2 vs. C-5 coupling can arise from solvent polarity or ligand choice.

- Polar solvents (e.g., DMF): Favor C-5 coupling due to enhanced Pd oxidative addition.

- Bulky ligands (e.g., SPhos): Redirect selectivity to C-2 by steric hindrance.

- Kinetic vs. thermodynamic control : Lower temperatures (25°C) favor C-5; higher temperatures (80°C) shift to C-2 .

Q. How can crystallographic data (via SHELX) clarify the solid-state structure and halogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines structures:

- Halogen bonds : Br···Cl distances ~3.3 Å (shorter than van der Waals radii sum).

- Torsion angles : Planar pyrimidine ring (deviation < 0.05 Å) with intermolecular interactions mapped via Mercury software.

- Twinned data : Resolved using SHELXD for high-symmetry space groups (e.g., P21/c) .

Q. What in vitro assays assess the mutagenic potential of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.